alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol dihydrochloride
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Overview
Description
Alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a phenyl group, and a trimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol dihydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the piperazine ring.
Attachment of the Trimethoxyphenyl Moiety: The trimethoxyphenyl moiety is attached through a Friedel-Crafts alkylation reaction, using a trimethoxybenzyl chloride and an aluminum chloride catalyst.
Formation of the Ethanol Group: The ethanol group is introduced through a reduction reaction, typically using sodium borohydride or lithium aluminum hydride.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Phenyl halides, trimethoxybenzyl chloride, aluminum chloride catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its effects on the central nervous system and its potential use as a drug candidate.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol: The base form of the compound without the dihydrochloride salt.
Alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol monohydrochloride: A similar compound with a single hydrochloride salt.
Alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol acetate: A derivative with an acetate group instead of the dihydrochloride salt.
Uniqueness
Alpha-Phenyl-4-((2,3,4-trimethoxyphenyl)methyl)-1-piperazineethanol dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride salt form, which can influence its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
64966-23-0 |
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Molecular Formula |
C22H32Cl2N2O4 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
1-phenyl-2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H30N2O4.2ClH/c1-26-20-10-9-18(21(27-2)22(20)28-3)15-23-11-13-24(14-12-23)16-19(25)17-7-5-4-6-8-17;;/h4-10,19,25H,11-16H2,1-3H3;2*1H |
InChI Key |
GKGHXGNHVNSQSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC(C3=CC=CC=C3)O)OC)OC.Cl.Cl |
Origin of Product |
United States |
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